molecular formula C20H38N4O2 B14261461 N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide CAS No. 397872-27-4

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide

Cat. No.: B14261461
CAS No.: 397872-27-4
M. Wt: 366.5 g/mol
InChI Key: TYUTYHDBIDEGBJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two piperidine rings, each substituted with dimethyl groups at the 2 and 6 positions, and linked through a butyl chain with formylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of 2,6-dimethylpiperidine: This can be achieved through the hydrogenation of 2,6-dimethylpyridine using a suitable catalyst such as palladium on carbon.

    Formylation: The piperidine derivative is then subjected to formylation using formic acid or formyl chloride in the presence of a base like triethylamine.

    Linking through Butyl Chain: The formylated piperidine is reacted with a butyl chain precursor, such as 1,4-dibromobutane, under basic conditions to form the desired linkage.

    Final Assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl groups can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylpiperidin-4-yl)-N-[4-aminobutyl]formamide
  • N-(2,6-dimethylpiperidin-4-yl)-N-[4-(methylamino)butyl]formamide

Uniqueness

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide is unique due to its dual piperidine structure and the presence of formylamino groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack these structural features or possess different functional groups.

Properties

CAS No.

397872-27-4

Molecular Formula

C20H38N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide

InChI

InChI=1S/C20H38N4O2/c1-15-9-19(10-16(2)21-15)23(13-25)7-5-6-8-24(14-26)20-11-17(3)22-18(4)12-20/h13-22H,5-12H2,1-4H3

InChI Key

TYUTYHDBIDEGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)N(CCCCN(C=O)C2CC(NC(C2)C)C)C=O

Origin of Product

United States

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